4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes piperidine, pyrimidine, and methylsulfanyl groups
Preparation Methods
The synthesis of 4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate involves multiple steps, including the protection of functional groups, formation of key intermediates, and final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate include other piperidine and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological activities .
Properties
Molecular Formula |
C23H35N4O6S- |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
4-[[6-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N4O6S/c1-23(2,3)33-22(30)27-11-7-17(8-12-27)15-32-19-13-18(24-20(25-19)34-4)31-14-16-5-9-26(10-6-16)21(28)29/h13,16-17H,5-12,14-15H2,1-4H3,(H,28,29)/p-1 |
InChI Key |
AEJRHTXRUIKHRI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC(=NC(=C2)OCC3CCN(CC3)C(=O)[O-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.